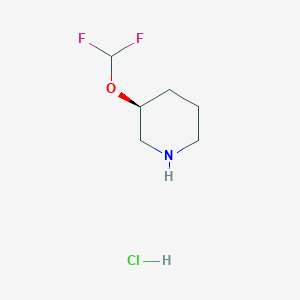

(3S)-3-(Difluoromethoxy)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3S)-3-(Difluoromethoxy)piperidine hydrochloride” is a chemical compound with the CAS number 1638744-46-3 . It is used in laboratory chemicals and the manufacture of chemical compounds .

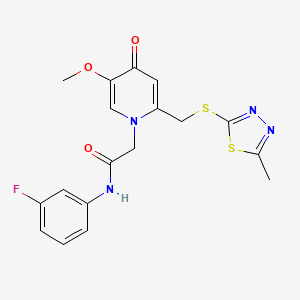

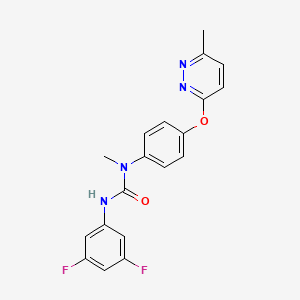

Molecular Structure Analysis

The molecular formula for “(3S)-3-(Difluoromethoxy)piperidine hydrochloride” is C6H12ClF2NO . The molecular weight is 187.62 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S)-3-(Difluoromethoxy)piperidine hydrochloride” are not fully detailed in the search results. The molecular formula is C6H12ClF2NO and the molecular weight is 187.62 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (3S)-3-(Difluoromethoxy)piperidine hydrochloride, also known as (S)-3-(Difluoromethoxy)piperidine hydrochloride:

Medicinal Chemistry

(3S)-3-(Difluoromethoxy)piperidine hydrochloride: is widely used in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive compounds. Researchers utilize this compound to design drugs targeting specific receptors or enzymes, potentially leading to treatments for diseases such as cancer, neurological disorders, and infectious diseases .

Neuropharmacology

In neuropharmacology, this compound is employed to study the effects of fluorinated piperidine derivatives on the central nervous system. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the modulation of neurotransmitter systems and the development of new treatments for psychiatric and neurodegenerative disorders .

Organic Synthesis

(3S)-3-(Difluoromethoxy)piperidine hydrochloride: serves as a versatile intermediate in organic synthesis. Its reactivity and stability make it suitable for constructing complex molecular architectures. Researchers use it to synthesize a variety of heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals .

Chemical Biology

In chemical biology, this compound is used to probe biological systems and understand the interactions between small molecules and biomolecules. Its fluorinated moiety enhances its binding affinity and selectivity, making it an excellent candidate for studying protein-ligand interactions and enzyme mechanisms .

Agricultural Chemistry

This compound finds applications in agricultural chemistry, particularly in the development of new agrochemicals. Its unique properties allow it to be used as a building block for synthesizing herbicides, insecticides, and fungicides. Researchers aim to create more effective and environmentally friendly agricultural products using this compound .

Environmental Chemistry

In environmental chemistry, (3S)-3-(Difluoromethoxy)piperidine hydrochloride is studied for its potential impact on the environment and its degradation pathways. Researchers investigate its behavior in different environmental matrices to understand its persistence, bioaccumulation, and potential toxicity. This information is crucial for assessing the environmental risks associated with its use.

Thermo Fisher Scientific Green Chemistry University of Arizona MilliporeSigma ChemRxiv

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that piperidine derivatives can undergo n–h bond activation, which involves an initial tightly coupled electron–proton pair . This process is essentially of hydrogen atom transfer (HAT) character prior to the diabatic crossing point, after which the mechanism is dominated by the concerted electron proton transfer (CEPT) product formation .

Biochemical Pathways

Piperidine derivatives are known to be involved in important drug metabolism pathways, particularly those mediated by cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of many drugs and other xenobiotics.

Result of Action

The compound’s potential to undergo hydrogenolysis to form other compounds has been reported . This process could have significant implications for its biological activity and therapeutic potential.

Propriétés

IUPAC Name |

(3S)-3-(difluoromethoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRUORSJHMYXSK-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)OC(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-(Difluoromethoxy)piperidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chloro-4-methoxyphenyl)pyrazine-2,3-dione](/img/structure/B2414346.png)

![9-(5-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2414348.png)

![ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2414352.png)

![N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride](/img/structure/B2414355.png)

![N-(1-cyanocyclopentyl)-2-{4-[(cyclopropylcarbamoyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2414358.png)